molecular formula C13H12N4O5 B5752411 N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-3-nitrobenzamide

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-3-nitrobenzamide

Cat. No. B5752411
M. Wt: 304.26 g/mol
InChI Key: GSSXTRHPKUINJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-3-nitrobenzamide, commonly known as DMPNB, is a small molecule inhibitor that has attracted the attention of many researchers due to its potential applications in drug discovery and development. DMPNB has been shown to inhibit several important enzymes, including PARP-1 and PARP-2, which are involved in DNA repair and cell survival.

Mechanism of Action

DMPNB inhibits PARP-1 and PARP-2 by binding to the catalytic domain of these enzymes, which prevents the transfer of ADP-ribose from NAD+ to target proteins. This leads to the accumulation of DNA damage and the activation of cell death pathways, which can sensitize cancer cells to chemotherapy and radiation therapy. In addition, DMPNB has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
DMPNB has been shown to have several biochemical and physiological effects, including the inhibition of PARP-1 and PARP-2, the activation of the Nrf2/ARE pathway, the induction of apoptosis, and the protection of neurons from oxidative stress and inflammation. In addition, DMPNB has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMPNB is its specificity for PARP-1 and PARP-2, which allows for the selective inhibition of these enzymes without affecting other cellular processes. In addition, DMPNB has been shown to have low toxicity in vitro and in vivo, which makes it a safe and effective tool for scientific research. However, one of the limitations of DMPNB is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for DMPNB research, including the development of more potent and selective PARP inhibitors, the investigation of DMPNB's effects on other cellular processes, and the evaluation of DMPNB's efficacy in preclinical and clinical studies. In addition, DMPNB could be used as a tool to investigate the role of PARP-1 and PARP-2 in various diseases and cellular processes, which could lead to the development of new therapeutic strategies.

Synthesis Methods

The synthesis of DMPNB involves several steps, including the reaction of 3-nitrobenzoyl chloride with 3-aminopyridine to form 3-nitro-N-(3-pyridinyl)benzamide, which is then reacted with 1,3-dimethylbarbituric acid to form the final product. The purity of DMPNB can be improved by recrystallization and column chromatography.

Scientific Research Applications

DMPNB has been used in several scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery. In cancer research, DMPNB has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting PARP-1 and PARP-2, which are overexpressed in many types of cancer cells. In neurodegenerative disease research, DMPNB has been shown to protect neurons from oxidative stress and inflammation, which are common features of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In drug discovery, DMPNB has been used as a lead compound to develop more potent PARP inhibitors with improved pharmacokinetic properties.

properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5/c1-15-10(7-11(18)16(2)13(15)20)14-12(19)8-4-3-5-9(6-8)17(21)22/h3-7H,1-2H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSXTRHPKUINJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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